molecular formula C11H18N2 B14473056 N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine CAS No. 65198-15-4

N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine

Cat. No.: B14473056
CAS No.: 65198-15-4
M. Wt: 178.27 g/mol
InChI Key: HDBBJZUTSSSISL-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two amino groups attached to a benzene ring, with five methyl groups substituting hydrogen atoms on the benzene ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine typically involves the alkylation of benzene-1,3-diamine with methylating agents. One common method is the reaction of benzene-1,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amino groups.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine may involve continuous flow processes where benzene-1,3-diamine is reacted with excess methylating agents in the presence of a catalyst. The reaction mixture is then purified using distillation or crystallization techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~,N~3~,N~3~-Tetramethylbenzene-1,3-diamine
  • N~1~,N~1~,N~3~,N~3~-Trimethylbenzene-1,3-diamine
  • N~1~,N~1~,N~3~,N~3~-Dimethylbenzene-1,3-diamine

Uniqueness

N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. This compound exhibits different reactivity patterns compared to its less methylated counterparts, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

65198-15-4

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-N,1-N,3-N,3-N,4-pentamethylbenzene-1,3-diamine

InChI

InChI=1S/C11H18N2/c1-9-6-7-10(12(2)3)8-11(9)13(4)5/h6-8H,1-5H3

InChI Key

HDBBJZUTSSSISL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)N(C)C

Origin of Product

United States

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